Technical Whitepaper: 1-(4-Bromonaphthalen-1-yl)ethan-1-amine (CAS 2922832-55-9)
Technical Whitepaper: 1-(4-Bromonaphthalen-1-yl)ethan-1-amine (CAS 2922832-55-9)
Executive Summary
1-(4-Bromonaphthalen-1-yl)ethan-1-amine (CAS 2922832-55-9) is a high-value chiral building block characterized by a naphthalene core substituted with a primary ethylamine group at the C1 position and a bromine atom at the C4 position.[1] This bifunctional scaffold serves as a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and other bioactive small molecules.
Its structural utility lies in its orthogonal reactivity :
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The Chiral Amine Handle: Allows for the introduction of diversity via amide coupling, reductive amination, or urea formation, often dictating the pharmacophore's binding orientation.
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The Aryl Bromide Handle: Facilitates carbon-carbon or carbon-heteroatom bond formation via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) at a late stage in the synthesis.
This guide details the physicochemical properties, asymmetric synthesis via tert-butanesulfinamide condensation, and handling protocols for this compound.
Chemical Architecture & Properties[2][3]
Structural Analysis
The compound features a bulky naphthalene system. The C1-position steric hindrance significantly influences the stereoselectivity of nucleophilic additions to the precursor ketone. The C4-bromo substituent is electronically coupled to the aromatic system but remains sufficiently distal to the amine center to minimize direct steric interference during amide coupling.
Physicochemical Data[4]
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IUPAC Name: 1-(4-Bromonaphthalen-1-yl)ethan-1-amine
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Molecular Formula: C₁₂H₁₂BrN
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Molecular Weight: 250.14 g/mol
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CAS Number: 2922832-55-9 (Note: Often refers to the (R)-enantiomer HCl salt in catalog contexts).
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Solubility:
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Free Base: Soluble in DCM, EtOAc, MeOH. Low solubility in water.
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HCl Salt: Soluble in MeOH, DMSO, Water (moderate).
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pKa (Predicted): ~9.5 (Conjugate acid).
| Property | Value | Notes |
| Appearance | White to off-white solid | HCl salt tends to be hygroscopic. |
| Melting Point | >200°C (Decomp, HCl salt) | Free base is an oil or low-melting solid. |
| Chirality | (R) or (S) | (R)-enantiomer is commonly preferred for bioactivity. |
| Storage | 2-8°C, Inert Atmosphere | Protect from light (aryl bromide sensitivity). |
Synthesis Strategy: Asymmetric Route
While racemic synthesis (reductive amination) is possible, the high value of this intermediate in drug discovery necessitates an enantioselective approach. The Ellman Auxiliary (tert-butanesulfinamide) method is the industry standard for synthesizing chiral amines from sterically hindered ketones like 1-(4-bromonaphthalen-1-yl)ethanone.
Retrosynthetic Analysis (DOT Diagram)
Figure 1: Retrosynthetic pathway utilizing Ellman's Auxiliary for high enantiomeric excess.
Detailed Protocol: Ellman Condensation & Reduction
Objective: Synthesis of (R)-1-(4-bromonaphthalen-1-yl)ethan-1-amine hydrochloride.
Step 1: Formation of the N-tert-Butanesulfinyl Imine
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Reagents: 1-(4-Bromonaphthalen-1-yl)ethanone (1.0 eq), (R)-2-methylpropane-2-sulfinamide (1.2 eq), Titanium(IV) ethoxide (2.0 eq).
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Solvent: Dry THF (0.5 M concentration).
Procedure:
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Charge a flame-dried round-bottom flask with the ketone and (R)-sulfinamide under Nitrogen.
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Add dry THF followed by Ti(OEt)₄. Note: Ti(OEt)₄ acts as both a Lewis acid and a water scavenger to drive equilibrium.
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Heat to reflux (approx. 70°C) for 16–24 hours. Monitor by TLC/LCMS for disappearance of ketone.
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Workup: Cool to RT. Pour into a rapidly stirring mixture of brine and EtOAc. Filter the resulting titanium salts through a Celite pad.
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Dry organic layer (Na₂SO₄), concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Step 2: Diastereoselective Reduction
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Reagents: Sodium Borohydride (NaBH₄) (2.0 eq).
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Solvent: THF/MeOH (9:1) at -48°C to -78°C.
Mechanistic Insight: The bulky tert-butyl group of the sulfinamide directs the hydride attack. For this naphthalene system, lower temperatures (-78°C) are critical to maximize the diastereomeric ratio (dr).
Procedure:
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Dissolve the sulfinyl imine in THF and cool to -78°C.
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Add NaBH₄ in one portion.
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Stir for 3 hours, allowing slow warming to -20°C.
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Quench with saturated NH₄Cl. Extract with EtOAc.[2]
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Isolate the sulfinamide intermediate.
Step 3: Cleavage to the Amine Salt
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Reagents: 4M HCl in Dioxane or MeOH.
Procedure:
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Dissolve the reduced intermediate in MeOH.
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Add 4M HCl/Dioxane (4 eq). Stir at RT for 1 hour.
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Concentrate to dryness.
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Trituration: Add Et₂O or MTBE to the residue and sonicate. The product precipitates as a white HCl salt. Filter and dry.[3][4]
Functionalization & Divergent Synthesis
The power of this scaffold lies in its ability to serve as a "linchpin" in convergent synthesis.
Workflow Logic (DOT Diagram)
Figure 2: Divergent synthetic pathways. Note that Pd-catalyzed coupling at the bromide often requires prior protection or functionalization of the amine to prevent catalyst poisoning.
Critical Handling Notes
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Chemoselectivity: If performing Suzuki coupling on the bromide before amide coupling, the free amine must be protected (e.g., Boc-protection) to prevent N-arylation or catalyst coordination.
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Debromination Risk: Avoid using reductive conditions (e.g., Pd/C + H₂) if the bromine is to be retained, as hydrodebromination of the naphthalene ring is facile.
Quality Control & Validation
To ensure the integrity of the synthesized material for biological testing, the following specifications must be met:
| Test | Method | Acceptance Criteria |
| Identity | ¹H NMR (DMSO-d₆) | Conform to structure; integration of ethyl doublet (1.5-1.6 ppm) and aromatic region. |
| Purity | HPLC (UV @ 254 nm) | >98.0% Area |
| Chiral Purity | Chiral HPLC | >98% ee (Enantiomeric Excess) |
| Residual Solvents | GC-Headspace | <5000 ppm (Class 3 solvents) |
Self-Validating NMR Check:
In the ¹H NMR of the HCl salt, look for the broad exchangeable protons of the ammonium group (
References
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Compound Identity: PubChem. 1-(4-Bromonaphthalen-1-yl)ethanone (Precursor Data).[5] National Library of Medicine.
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Synthetic Methodology (Ellman): Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995.
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General Procedure (Reductive Amination): Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7] Journal of Organic Chemistry, 61(11), 3849-3862.
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Application Context: Patent US7714127B2. Process for making heteroaryl amine intermediate compounds. (Describes analogous naphthalene amine couplings).
Sources
- 1. 4-Bromo-1-naphthylamine | C10H8BrN | CID 75303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US7714127B2 - Process for making heteroaryl amine intermediate compounds - Google Patents [patents.google.com]
- 3. (R)-(+)-1-(4-BROMOPHENYL)ETHYLAMINE | 45791-36-4 [chemicalbook.com]
- 4. 4-Bromo-1-naphthylamine | 2298-07-9 [chemicalbook.com]
- 5. 1-(4-Bromonaphthalen-1-yl)ethanone | C12H9BrO | CID 230584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
